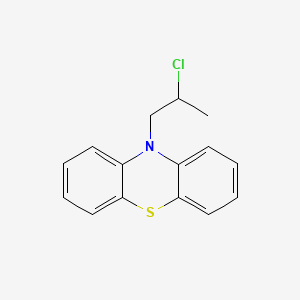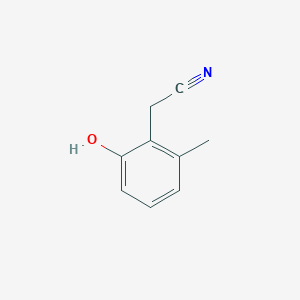
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C13H13BN2O2 and a molecular weight of 240.07 g/mol . This compound is known for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane reagents, where a B–H bond is added across an alkene or alkyne . The reaction conditions are generally mild and functional group tolerant, making this method efficient for synthesizing various boronic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, followed by purification steps to achieve the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity . This interaction is crucial for its role as an enzyme inhibitor and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the cyclopropyl and pyrazinyl groups.
4-Boronophenylalanine: Used in BNCT, similar in its boron-containing structure but different in its amino acid functionality.
Uniqueness
(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid is unique due to its specific structural features, such as the cyclopropyl and pyrazinyl groups, which can influence its reactivity and binding properties. These features make it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C13H13BN2O2 |
|---|---|
Molekulargewicht |
240.07 g/mol |
IUPAC-Name |
(3-cyclopropyl-5-pyrazin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BN2O2/c17-14(18)12-6-10(9-1-2-9)5-11(7-12)13-8-15-3-4-16-13/h3-9,17-18H,1-2H2 |
InChI-Schlüssel |
FYRNAPIBRLJEHT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C2CC2)C3=NC=CN=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


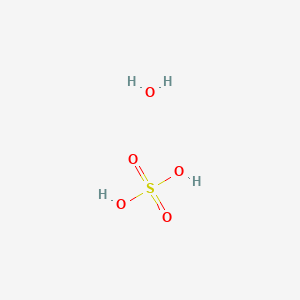
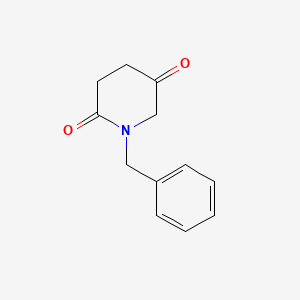
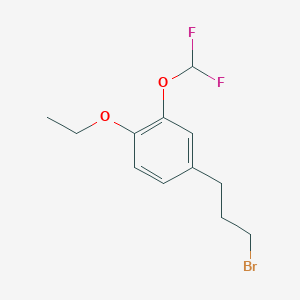
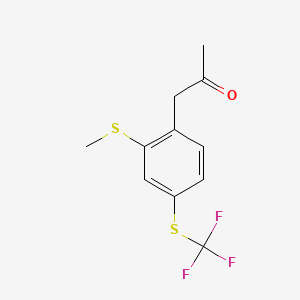
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol](/img/structure/B14069404.png)



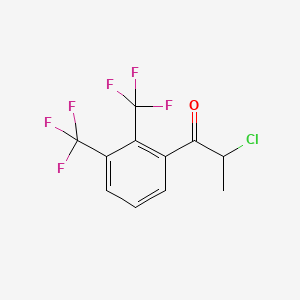
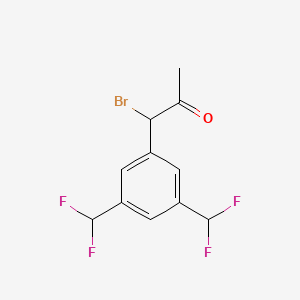
![(E)-3-(6-Trifluoromethylthio-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14069438.png)
